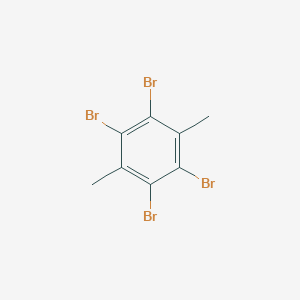

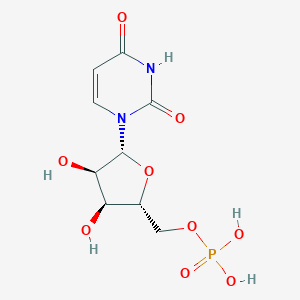

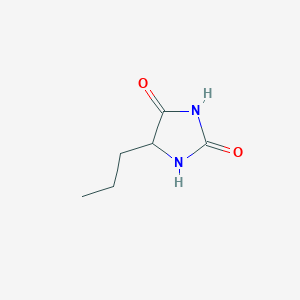

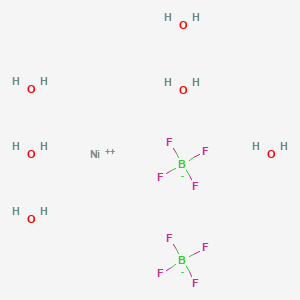

![molecular formula C8H9NO4 B105568 [3-(Hydroxymethyl)-2-nitrophenyl]methanol CAS No. 16578-60-2](/img/structure/B105568.png)

[3-(Hydroxymethyl)-2-nitrophenyl]methanol

Vue d'ensemble

Description

[3-(Hydroxymethyl)-2-nitrophenyl]methanol, also known as 3-hydroxy-2-nitrobenzyl alcohol, is a compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of several drugs, including antibiotics and antifungal agents. In addition, it is used in the synthesis of other compounds, such as dyes and fragrances. Furthermore, 3-hydroxy-2-nitrobenzyl alcohol has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Antibacterial Applications

[3-(Hydroxymethyl)-2-nitrophenyl]methanol: may have potential antibacterial properties. Studies on similar compounds have shown that methanol extracts from certain plants, which include various phytoconstituents, exhibit significant antibacterial activity . This suggests that [3-(Hydroxymethyl)-2-nitrophenyl]methanol could be explored for its efficacy against bacterial strains, contributing to the development of new antibacterial agents.

Biotechnological Applications

In biotechnology, compounds like [3-(Hydroxymethyl)-2-nitrophenyl]methanol could be used to induce gene expression in methylotrophic yeasts, which are capable of metabolizing methanol as their sole carbon and energy source . This application is crucial for producing proteins and enzymes for industrial use.

Agricultural Applications

The compound’s potential applications in agriculture could be related to its role in the synthesis of bioactive compounds. For instance, methanol extracts containing various compounds have been used to assess antibacterial activity against pathogens that affect crops . This could lead to the development of plant protection products.

Industrial Applications

In the industrial sector, [3-(Hydroxymethyl)-2-nitrophenyl]methanol might be involved in the synthesis of furan platform chemicals, which are derived from biomass and have a wide range of applications, including the production of plastics and fuels .

Environmental Science Applications

This compound could also play a role in environmental science, particularly in the study of bioactive compounds from plant extracts. These studies often involve assessing the environmental impact of these compounds and their potential use in treating environmental contaminants .

Material Science Applications

In material science, [3-(Hydroxymethyl)-2-nitrophenyl]methanol could be part of the synthesis process for materials like hydrogen peroxide, which is used in various applications, including as a green oxidant in chemical reactions .

Analytical Chemistry Applications

Analytical chemistry might utilize [3-(Hydroxymethyl)-2-nitrophenyl]methanol in the development of new analytical methodologies, such as the use of biosolvents in extractions and chromatography .

Pharmaceutical Applications

Lastly, in the pharmaceutical industry, compounds like [3-(Hydroxymethyl)-2-nitrophenyl]methanol could be key intermediates in the synthesis of active pharmaceutical ingredients or in the development of drug delivery systems .

Propriétés

IUPAC Name |

[3-(hydroxymethyl)-2-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYWBYBQPIOWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Hydroxymethyl)-2-nitrophenyl]methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

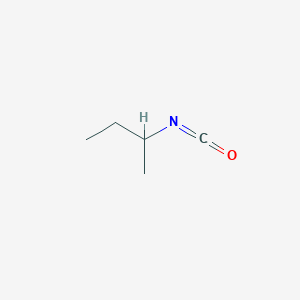

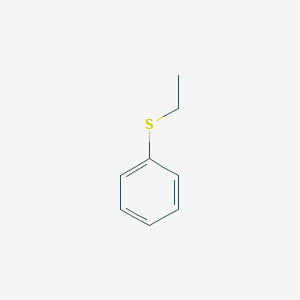

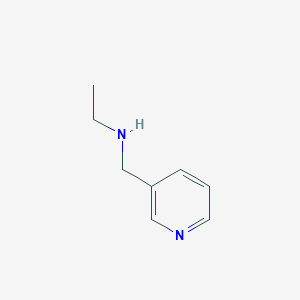

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)